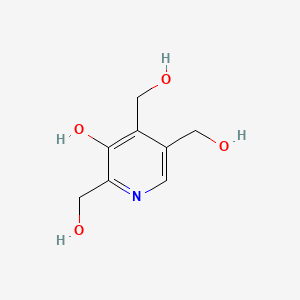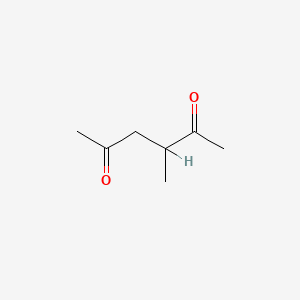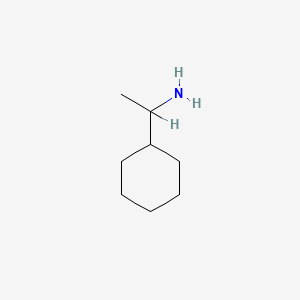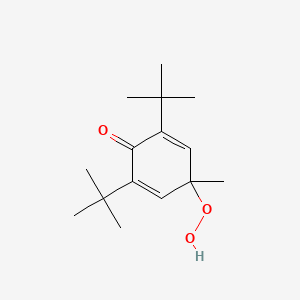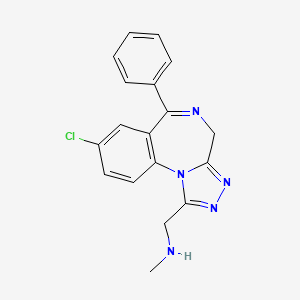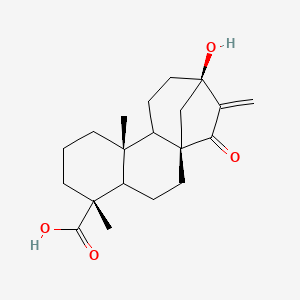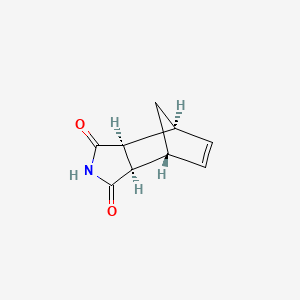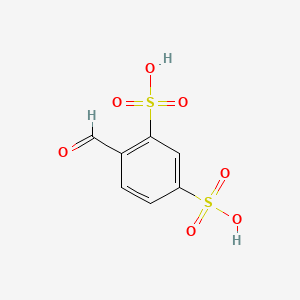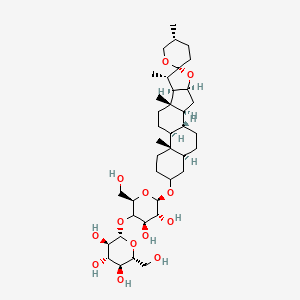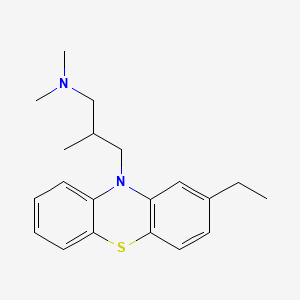
四氢呋喃
描述
Oxetane, also known as 1,3-propylene oxide, is a heterocyclic organic compound with the molecular formula C₃H₆O. It features a four-membered ring consisting of three carbon atoms and one oxygen atom. The term “oxetane” refers to any organic compound containing this oxetane ring. Oxetanes are known for their unique chemical properties, including their stability and reactivity, which make them valuable in various scientific and industrial applications .
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: Oxetanes can be synthesized through intramolecular cyclization, which involves the formation of a C−O bond.
Paternò–Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of a carbonyl compound with an alkene to form oxetanes.
Diol Cyclization: Oxetane rings can also be formed through the cyclization of diols.
Industrial Production Methods:
Reaction of Potassium Hydroxide with 3-Chloropropyl Acetate: This method involves heating the reactants at 150°C, yielding oxetane along with by-products such as water, potassium chloride, and potassium acetate.
Types of Reactions:
Ring-Opening Reactions: Oxetanes are prone to ring-opening reactions due to the strain in the four-membered ring.
Oxidation and Reduction: Oxetanes can undergo oxidation and reduction reactions, often leading to the formation of various functionalized derivatives.
Substitution Reactions: Oxetanes can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions:
Acids and Bases: Used to catalyze ring-opening reactions.
Photocatalysts: Employed in the Paternò–Büchi reaction to facilitate the formation of oxetanes.
Major Products:
Functionalized Oxetanes: Resulting from ring-opening and substitution reactions, these products have diverse applications in medicinal chemistry and materials science.
Chemistry:
Synthetic Intermediates: Oxetanes are used as intermediates in the synthesis of complex organic molecules due to their reactivity and stability.
Biology and Medicine:
Drug Design: Oxetanes are incorporated into drug molecules to enhance their metabolic stability, rigidity, and hydrogen-bond acceptor ability.
Industry:
科学研究应用
新型四氢呋喃衍生物的合成
四氢呋喃由于其独特的四元环结构赋予了重要的化学和生物学性质,在新型衍生物的合成中起着至关重要的作用 {svg_1}. 研究人员开发了多种合成四氢呋喃衍生物的方法,扩展了可获得化合物的范围。 这些衍生物被进一步操纵以创建一系列基于四氢呋喃的分子,在药物化学和材料科学中具有潜在的应用 {svg_2}.
药物设计和药物化学
在药物设计中,四氢呋喃的代谢稳定性、刚性和氢键受体能力使其成为一个有吸引力的部分 {svg_3}. 四氢呋喃被纳入针对各种人类疾病(包括癌症、病毒感染、自身免疫性疾病、神经退行性疾病和代谢性疾病)的临床前和临床候选药物中 {svg_4}.
生物活性增强
将四氢呋喃环整合到生物活性化合物中已被证明可以增强其特性。例如,四氢呋喃存在于紫杉醇®的支架中,紫杉醇®是用于治疗卵巢癌的重要药物。 它也存在于美里拉酮 A 中,美里拉酮 A 表现出神经营养活性,以及在几种抗病毒四氢呋喃中 {svg_5}.
光氧化还原催化
光氧化还原催化的最新进展证明了四氢呋喃在复杂分子合成中的应用。该方法涉及生成自由基阳离子,然后将其还原为锍叶立德,从而形成四氢呋喃环。 这种化学方法对于从简单的起始材料中轻松安装四氢呋喃环特别有用,在生物活性化合物的合成或后期修饰中具有潜在的应用 {svg_6}.
计算化学
四氢呋喃一直是计算化学研究的主题,以了解其反应性和特性。 例如,非取代环氧化物形成四氢呋喃的环扩张已通过计算建模,提供了对反应机理和所涉及的能垒的见解 {svg_7}.
作用机制
Target of Action
Oxetane, also known as Trimethylene Oxide, is a four-membered ring compound that has been increasingly exploited for its contrasting behaviors . It is found in nature, produced by microorganisms, marine invertebrates, algae, and plants .
Mode of Action
Oxetane interacts with its targets through its unique structural properties. It is a high-energy oxygen-containing non-aromatic heterocycle . The strained C−O−C bond angle exposes the oxygen lone pair of electrons, allowing the oxetane to act as a good hydrogen-bond acceptor as well as donating electron density as a Lewis base . This unique property allows Oxetane to interact with its targets in a specific manner.
Biochemical Pathways
Oxetane affects various biochemical pathways. It has been shown to undergo ring-opening reactions as a synthetic tool . Oxetane-containing compounds exhibit various biological activities, but antineoplastic, antiviral, and antifungal activities are dominant . Many taxol derivatives, which contain the oxetane ring, show anticancer activity .
Pharmacokinetics
It is known that oxetane has low molecular weight, high polarity, and marked three-dimensionality . These properties can improve the bioavailability of drugs containing Oxetane. Oxetanes have garnered further interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .
Result of Action
The molecular and cellular effects of Oxetane’s action are diverse. Oxetane has been shown to function efficiently as a gene silencing molecule . It has also been used in drug discovery campaigns to identify kinase inhibitors . Furthermore, Oxetane has been shown to enhance the kinetics and conversion of certain reactions, reducing the need for long periods of illumination and waiting for physical property development post-illumination .
Action Environment
The action, efficacy, and stability of Oxetane can be influenced by various environmental factors. For instance, the formation of the oxetane ring from an epoxide requires a certain amount of activation energy, and therefore, moderate heating is required . Furthermore, the presence of Oxetane in various classes of natural compounds can be explained from the point of view of chemical communication between bacteria and/or fungal endophytes .
生化分析
Biochemical Properties
Oxetane plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. Oxetane-containing compounds can act as substrates or inhibitors of cytochrome P450, influencing the enzyme’s activity and altering metabolic pathways . Additionally, oxetane interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and impacting cellular responses .
Cellular Effects
Oxetane exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, oxetane-containing compounds have been shown to activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, oxetane can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins . These changes in gene expression can have downstream effects on cellular metabolism, including shifts in metabolic flux and alterations in metabolite levels .
Molecular Mechanism
The molecular mechanism of oxetane involves its interactions with biomolecules at the molecular level. Oxetane can bind to enzymes, proteins, and nucleic acids, influencing their structure and function. For example, oxetane-containing compounds can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, oxetane can activate enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, either by directly binding to DNA or by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxetane can change over time due to its stability, degradation, and long-term impact on cellular function. Oxetane-containing compounds are generally stable under physiological conditions, but they can undergo degradation through hydrolysis or oxidation . Over time, the degradation products of oxetane may accumulate and exert different biological effects compared to the parent compound . Long-term studies have shown that oxetane can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of oxetane vary with different dosages in animal models. At low doses, oxetane-containing compounds may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At high doses, oxetane can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
Oxetane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, oxetane-containing compounds can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can result in changes in metabolic flux, such as increased or decreased production of specific metabolites . Additionally, oxetane can influence the activity of key metabolic enzymes, altering the balance of metabolic pathways and affecting overall cellular metabolism .
Transport and Distribution
Oxetane is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, oxetane-containing compounds can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, oxetane can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of oxetane is critical for its activity and function. Oxetane-containing compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, oxetane can be localized to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Alternatively, oxetane can be targeted to the mitochondria, where it influences mitochondrial function and energy metabolism .
相似化合物的比较
Epoxides: Like oxetanes, epoxides contain a three-membered ring with one oxygen atom.
Azetidines: These compounds contain a four-membered ring with one nitrogen atom instead of oxygen.
Uniqueness of Oxetanes:
Metabolic Stability: Oxetanes exhibit enhanced metabolic stability compared to other small heterocycles, making them valuable in drug design.
Rigidity and Hydrogen-Bonding: The rigid structure and hydrogen-bond acceptor ability of oxetanes contribute to their unique properties in medicinal chemistry.
属性
IUPAC Name |
oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-4-3-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHWIHXENZJRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-06-9 | |
| Record name | Polyoxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8025969 | |
| Record name | 1,3-Propylene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-propylene oxide is a clear, colorless liquid with an agreeable aromatic odor. (NTP, 1992), Colorless liquid with an agreeable aromatic odor; [CAMEO] | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxetane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2807 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
122 °F at 760 mmHg (NTP, 1992), 48 °C @ 750 mm Hg | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-EPOXYPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-19 °F (NTP, 1992), -28 °C | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxetane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2807 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 68 °F (NTP, 1992), SOL IN ALL PROPORTIONS OF WATER, ALCOHOL; SOL IN ETHER; VERY SOL IN ACETONE, ORGANIC SOLVENTS, In water, miscible. | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-EPOXYPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.893 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.8930 @ 25 °C/4 °C | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-EPOXYPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
324.0 [mmHg], 324 mm Hg @ 25 °C | |
| Record name | Oxetane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2807 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-EPOXYPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil | |
CAS No. |
503-30-0 | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Epoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxetane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxetane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propylene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I279Q16FU6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-EPOXYPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of oxetane?
A1: Oxetane has the molecular formula C3H6O and a molecular weight of 58.08 g/mol.
Q2: Are there spectroscopic data available for oxetane?
A2: Yes, various spectroscopic techniques have been employed to characterize oxetane. For instance, studies have utilized proton magnetic resonance (PMR) spectroscopy to analyze the spectra of substituted oxetanes like 2-(3,4-dichlorophenyl)oxetane and 2-(2,4-dichlorophenyl)oxetane. []
Q3: What are the key structural features of oxetane that make it interesting for medicinal chemistry?
A3: Oxetanes, specifically 3,3-disubstituted derivatives, have gained prominence as bioisosteres for gem-dimethyl, cyclobutane, carbonyl, and methylene functionalities. [, ] This means they can mimic the spatial and electronic properties of these groups while offering potential advantages in drug design.
Q4: What is the impact of incorporating an oxetane ring on the physicochemical properties of molecules?
A4: Introducing an oxetane ring can significantly impact a molecule's properties. Studies have shown that it can improve aqueous solubility, metabolic stability, and enhance binding affinity to target proteins. [, ] These modifications are crucial for developing drug candidates with improved pharmacological profiles.
Q5: How can oxetanes be synthesized?
A5: Several synthetic routes exist for oxetane synthesis. Common methods include:
- Cyclization of 1,3-diols: This approach involves the intramolecular ring closure of a 1,3-diol, often under acidic conditions. []
- [2+2] Cycloaddition of ketenes and aldehydes/ketones: This reaction, known as the Staudinger ketene-alkene cycloaddition, can yield oxetanes regioselectively, with the product distribution influenced by substituents and reaction conditions. []
- Ring expansion of epoxides: Treatment of epoxides with specific reagents, such as dimethylsulfoxonium methylide, can lead to ring expansion, forming the corresponding oxetane. []
Q6: What are the common reactions of oxetanes?
A6: Oxetanes are primarily known for their susceptibility to ring-opening reactions. These reactions are often initiated by:
- Protic Acids: Acids like HCl, HBr, and HI can open the oxetane ring, leading to different products depending on the reaction conditions and substituents on the oxetane ring. For example, spirocyclopropyl oxetanes treated with HCl or HBr yielded spirocyclopropyl fused butenolides, while HI yielded spirocyclopropyl fused γ-butyrolactones. []
- Lewis Acids: Lewis acids, such as boron trifluoride (BF3), are commonly used in the cationic ring-opening polymerization of oxetanes. [, ] They can also catalyze other transformations; for instance, spirocyclopropyl oxetanes treated with Lewis acids yielded spirobutyl indolinones. []
- Nucleophiles: Nucleophiles can attack the oxetane ring, leading to ring opening and incorporation of the nucleophile into the product. This reactivity is exploited in polymer synthesis and functional group transformations. [, ]
Q7: What is the Paternò-Büchi reaction?
A7: The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition reaction between a carbonyl compound (aldehyde or ketone) and an alkene, resulting in the formation of an oxetane ring. [, , , ] This reaction is particularly relevant in studying DNA damage caused by UV radiation.
Q8: How does the Paternò-Büchi reaction relate to DNA damage?
A8: The Paternò-Büchi reaction can occur between pyrimidine bases in DNA and carbonyl compounds upon UV irradiation. This reaction leads to the formation of oxetane intermediates, which can rearrange to form pyrimidine (6-4) pyrimidone photoproducts ((6-4)PPs), a significant type of DNA lesion. [, ]
Q9: What factors influence the regioselectivity of the Paternò-Büchi reaction?
A9: The regioselectivity of the Paternò-Büchi reaction is influenced by various factors, including:
- Electronic properties of the carbonyl compound: Electron-withdrawing groups on the carbonyl compound tend to favor the formation of one regioisomer over the other. [, ]
- Nature of the alkene: The substitution pattern on the alkene also plays a role in determining the regiochemical outcome. []
- Excited state multiplicity: The reaction can proceed through either the singlet or triplet excited state of the carbonyl compound, leading to different regioselectivities. []
Q10: How does the hydroxy group influence the regio- and diastereoselectivity of the Paternò-Büchi reaction?
A10: Studies have shown that a hydroxy group in the allylic position of the alkene can direct the regio- and diastereoselectivity of the Paternò-Büchi reaction. This directing effect is attributed to hydrogen bonding and 1,3-allylic strain, which influence the transition state of the CO-bond-forming step. []
Q11: What types of polymers can be made from oxetanes?
A11: Oxetanes are valuable monomers for synthesizing various polymers, including:
- Polyoxetanes: These polymers, also known as poly(trimethylene oxide)s, are characterized by their excellent chemical resistance, low moisture absorption, and good mechanical properties. [, ]
- Functionalized polyoxetanes: By incorporating oxetanes with pendant functional groups, polymers with diverse properties can be created, expanding their applications. []
- Copolymers: Oxetanes can be copolymerized with other monomers like epoxides to create materials with tailored properties, such as improved toughness and adhesion. []
Q12: How is the cationic ring-opening polymerization of oxetanes initiated?
A12: Cationic ring-opening polymerization of oxetanes can be initiated by various Lewis and Brønsted acids. Common initiators include:
- Boron trifluoride (BF3): BF3 is a potent Lewis acid widely used in oxetane polymerization. []
- Oxonium ion initiators: These initiators are generated in situ by reacting a suitable precursor, such as a chloro methyl ethyl ether, with a Lewis acid. []
Q13: What are the advantages of using oxetanes in UV-curable formulations?
A13: Oxetane-based UV-curable formulations offer advantages over traditional radical-cured systems, including:
- Low shrinkage: This property is particularly beneficial for applications requiring dimensional stability. []
- Reduced oxygen inhibition: Unlike radical polymerization, cationic polymerization of oxetanes is less susceptible to inhibition by atmospheric oxygen, enabling faster and more efficient curing. []
- Good adhesion: Oxetane-based coatings often exhibit good adhesion to various substrates. []
Q14: How can oxetane functionalities be utilized in material science?
A14: Oxetane functionalities can be incorporated into materials for various purposes:
- Surface modification: Oxetane groups can be introduced onto surfaces to modify their properties, such as wettability and adhesion. []
- Crosslinking agents: Multifunctional oxetanes can act as crosslinkers in polymer networks, enhancing their mechanical strength and thermal stability. []
- Self-assembly: Oxetane-functionalized molecules can self-assemble into ordered structures, offering potential applications in nanotechnology. []
Q15: How has computational chemistry been used to study oxetane chemistry?
A15: Computational methods have provided valuable insights into various aspects of oxetane chemistry, including:
- Mechanism of polymerization: Quantum chemical calculations have been used to elucidate the mechanism of cationic ring-opening polymerization, identifying transition states and intermediates involved in the process. [, , ]
- Regioselectivity of reactions: Computational studies have helped rationalize the regioselectivity observed in reactions like the Paternò-Büchi cycloaddition. [, ]
- Structure-activity relationships (SAR): Modeling studies can be used to predict the properties and activities of oxetane-containing molecules, aiding in drug design. []
Q16: What is the role of the LUMO energy in the enzymatic metabolism of oxetanes?
A16: Studies using quantum mechanics modeling have shown that the energy of the lowest unoccupied molecular orbital (LUMO) of an oxetane is correlated with its rate of hydrolysis by microsomal epoxide hydrolase (mEH), an enzyme involved in drug metabolism. [] This finding suggests that LUMO energy can be a valuable parameter in predicting the metabolic stability of oxetane-containing drug candidates.
Q17: How do structural modifications of oxetanes influence their biological activity?
A17: Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications impact a molecule's biological activity. For oxetanes, changes in the substituents at the 3-position can significantly alter their potency, selectivity, and metabolic stability. [, , ]
Q18: What are the potential applications of oxetane-containing molecules in drug discovery?
A18: Oxetanes have shown promise as building blocks for developing novel therapeutics targeting various diseases, including:
- Cancer: Oxetane-containing molecules have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. []
- Infectious diseases: Oxetane derivatives have been explored as potential antiviral and antibacterial agents. []
- Neurological disorders: The unique properties of oxetanes make them attractive scaffolds for designing drugs targeting the central nervous system. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


